Ethyl fluoroacetate
Overview
Description
Ethyl fluoroacetate is an organic compound with the molecular formula C4H7FO2. It is an ester derived from fluoroacetic acid and ethanol. This compound is known for its use as a synthetic intermediate in organic chemistry and has applications in various scientific fields. This compound is a colorless to pale yellow liquid with a boiling point of approximately 119.3°C and a density of 1.098 g/mL at 25°C .
Mechanism of Action
Target of Action
Ethyl fluoroacetate primarily targets the citric acid cycle, a crucial metabolic pathway in most cells of the body . This cycle is responsible for the generation of energy in the form of ATP, and its disruption leads to a blockade of energy production .
Mode of Action
The mode of action of this compound begins with its conversion to 2-fluorocitrate . This conversion occurs through the condensation of fluoroacetate with oxaloacetate, catalyzed by citrate synthase . The resulting 2-fluorocitrate binds very tightly to aconitase, an enzyme in the citric acid cycle, thereby halting the cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle . By inhibiting aconitase, this compound disrupts this cycle, leading to a blockade of energy production . This disruption affects downstream processes that rely on the energy produced by the citric acid cycle .
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is a blockade of energy production due to the disruption of the citric acid cycle . The main organs affected by this compound are the central nervous, respiratory, and cardiovascular systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, certain microorganisms are capable of degrading fluoroacetate, potentially reducing its toxicity . .
Biochemical Analysis
Biochemical Properties
Ethyl fluoroacetate interacts with various enzymes and proteins during its biochemical reactions. It has been used as a starting reagent for the synthesis of ethyl (diethoxyphosphoryl)fluoroacetate . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
It is known to show toxic effects against certain organisms such as Vibrio fischeri
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it is involved in the inhibition of insect juvenile hormone biosynthesis . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of 4-deoxy-4-fluoro-muscarines . Over time, the effects of this product may change due to factors such as stability, degradation, and long-term effects on cellular function. These aspects are crucial in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl fluoroacetate can be synthesized through a halogen exchange fluorination method. One common approach involves the reaction of ethyl chloroacetate with potassium fluoride in the presence of a solvent and a double catalyst system comprising quaternary ammonium salt and polyethylene glycol. The reaction is typically carried out under heating conditions, followed by filtration and distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of solid dispersion technology. Potassium fluoride is dispersed on the surface of micropowder silica gel, creating a highly active form of the reagent. This dispersion is then reacted with ethyl chloroacetate under mild conditions to produce this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl fluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce fluoroacetic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Fluoroacetic Acid: Formed during hydrolysis.
Substituted Esters: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Ethyl fluoroacetate has several applications in scientific research:
Comparison with Similar Compounds
Methyl Fluoroacetate: Similar in structure but with a methyl group instead of an ethyl group.
Sodium Fluoroacetate: The sodium salt of fluoroacetic acid, used as a rodenticide.
Uniqueness: this compound is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its use as a synthetic intermediate in the preparation of various fluorinated compounds highlights its versatility in organic synthesis .
Properties
IUPAC Name |
ethyl 2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYZVXRKYPKDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060034 | |
Record name | Ethyl fluoroacetate | |
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Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
Record name | Ethyl fluoroacetate | |
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Boiling Point |
121.6 °C @ 758 MM HG | |
Record name | ETHYL FLUOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |
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Solubility |
SOL IN WATER | |
Record name | ETHYL FLUOROACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0926 @ 20.5 °C | |
Record name | ETHYL FLUOROACETATE | |
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Vapor Density |
3.7 (AIR= 1) | |
Record name | ETHYL FLUOROACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2846 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
459-72-3 | |
Record name | Ethyl fluoroacetate | |
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Record name | Ethyl fluoroacetate | |
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Record name | ETHYL FLUOROACETATE | |
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Record name | Acetic acid, 2-fluoro-, ethyl ester | |
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Record name | Ethyl fluoroacetate | |
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Record name | Ethyl fluoroacetate | |
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Record name | ETHYL FLUOROACETATE | |
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Record name | ETHYL FLUOROACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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